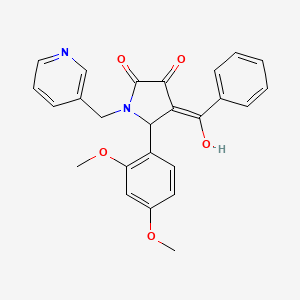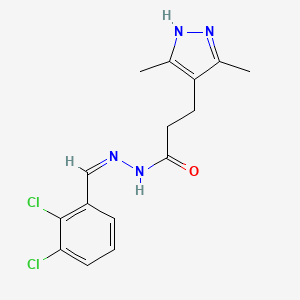![molecular formula C23H19IN2O3 B3904273 1-ethyl-2-[(E)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]quinolin-1-ium;iodide](/img/structure/B3904273.png)
1-ethyl-2-[(E)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]quinolin-1-ium;iodide
概要
説明
1-ethyl-2-[(E)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]quinolin-1-ium;iodide is a complex organic compound that features a quinoline core with an ethyl group and a furan ring substituted with a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-[(E)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]quinolin-1-ium;iodide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the Furan and Quinoline Rings: The furan and quinoline rings can be coupled through a Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
1-ethyl-2-[(E)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]quinolin-1-ium;iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides with a base such as sodium hydride.
Major Products
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of 1-ethyl-2-[(E)-2-[5-(4-aminophenyl)furan-2-yl]ethenyl]quinolin-1-ium;iodide.
Substitution: Formation of various alkyl-substituted quinoline derivatives.
科学的研究の応用
1-ethyl-2-[(E)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]quinolin-1-ium;iodide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and cell signaling.
作用機序
The mechanism of action of 1-ethyl-2-[(E)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]quinolin-1-ium;iodide involves its interaction with various molecular targets, including enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. The quinoline core can interact with DNA and other biomolecules, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
1-ethyl-2-[(E)-2-[5-(4-aminophenyl)furan-2-yl]ethenyl]quinolin-1-ium;iodide: Similar structure but with an amino group instead of a nitro group.
1-ethyl-2-[(E)-2-[5-(4-methylphenyl)furan-2-yl]ethenyl]quinolin-1-ium;iodide: Similar structure but with a methyl group instead of a nitro group.
1-ethyl-2-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]quinolin-1-ium;iodide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-ethyl-2-[(E)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]quinolin-1-ium;iodide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can participate in redox reactions, making the compound useful in various applications, including medicinal chemistry and materials science.
特性
IUPAC Name |
1-ethyl-2-[(E)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]quinolin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N2O3.HI/c1-2-24-19(10-7-17-5-3-4-6-22(17)24)13-14-21-15-16-23(28-21)18-8-11-20(12-9-18)25(26)27;/h3-16H,2H2,1H3;1H/q+1;/p-1/b14-13+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFKAYJYJOLMNV-IERUDJENSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B3904195.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(2-naphthyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B3904202.png)
![N-[(2-fluorophenyl)methyl]-3-[1-[(1-methylbenzimidazol-2-yl)methyl]piperidin-3-yl]propanamide](/img/structure/B3904210.png)
![3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE](/img/structure/B3904215.png)
![ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904221.png)
![2-bromo-N-(2-(2-furyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3904232.png)
![2-[2-(4-methoxyphenyl)-1-phenylvinyl]-1H-benzimidazole](/img/structure/B3904235.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B3904238.png)
![(5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3904239.png)

![4-[5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3904261.png)
![1-{2-[4-(methylsulfonyl)-1,4-diazepan-1-yl]pyrimidin-4-yl}piperidin-3-ol](/img/structure/B3904275.png)
